N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 390.439 g/mol. This compound is primarily utilized in non-human research settings and is not intended for therapeutic or veterinary applications. It is classified under bioactive reagents and building blocks, indicating its relevance in medicinal chemistry and pharmacological studies.
The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide involves several steps that typically include the formation of the isoquinoline structure followed by the introduction of the furan-2-carbonyl and tolyloxy groups.
The molecular structure of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide can be represented by its InChI and SMILES notations:
InChI=1S/C23H22N2O4/c1-16-4-8-20(9-5-16)29-15-22(26)24-19-7-6-17-10-11-25(14-18(17)13-19)23(27)21-3-2-12-28-21/h2-9,12-13H,10-11,14-15H2,1H3,(H,24,26)This notation provides a detailed description of the compound's structure including its connectivity and stereochemistry. The compound features a tetrahydroisoquinoline core with a furan carbonyl substituent and an o-tolyloxy group attached to an acetamide moiety.
The compound's structural data can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O4 |
| Molecular Weight | 390.439 g/mol |
| IUPAC Name | N-[2-(furan-2-carbonyl)-3,4-dihydroisoquinolin-7-yl]-2-(o-tolyloxy)acetamide |
| CAS Number | 955687-72-6 |
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide can participate in various chemical reactions due to its functional groups:
These reactions highlight its potential utility in synthetic organic chemistry for generating diverse derivatives .
Research indicates that compounds with isoquinoline structures can influence neurotransmitter systems or exhibit anti-inflammatory properties .
The physical and chemical properties of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide include:
| Property | Value |
|---|---|
| Appearance | Solid |
| Melting Point | Not specified |
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal laboratory conditions |
These properties suggest that the compound can be handled safely in standard laboratory environments .
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide has potential applications in various scientific fields:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: